Enhanced Lipophilicity vs. Unsubstituted 4-Ethynylpyridine
The presence of a methoxy group at the 2-position significantly increases the calculated lipophilicity (XLogP3) of 4-Ethynyl-2-methoxypyridine compared to the unsubstituted 4-ethynylpyridine analog [1]. Increased lipophilicity is often correlated with improved membrane permeability, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Ethynylpyridine (XLogP3 = 1.1) |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed property (XLogP3 3.0) as reported in PubChem [1] |
Why This Matters
The higher lipophilicity suggests potentially improved passive membrane permeability, a key factor when selecting building blocks for cell-active probes or drug candidates.
- [1] PubChem Compound Summary for CID 57416832 (4-Ethynyl-2-methoxypyridine) and CID 642801 (4-Ethynylpyridine). National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
